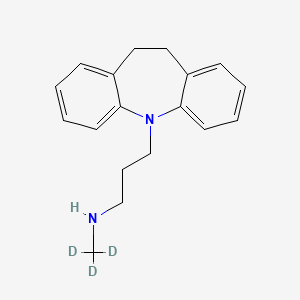

Desipramine-d3

概述

描述

Desipramine-d3 is a deuterated form of desipramine, a tricyclic antidepressant. This compound is primarily used as an internal standard in analytical chemistry, particularly in mass spectrometry, to quantify desipramine levels in biological samples. The deuterium atoms in this compound replace hydrogen atoms, making it chemically similar to desipramine but distinguishable in mass spectrometry due to its higher molecular weight.

准备方法

Synthetic Routes and Reaction Conditions

Desipramine-d3 is synthesized by incorporating deuterium atoms into the desipramine molecule. The process typically involves the following steps:

Deuteration of Precursors: The starting materials, which are precursors to desipramine, are subjected to deuteration. This can be achieved using deuterated reagents such as deuterium gas or deuterated solvents.

Formation of this compound: The deuterated precursors undergo a series of chemical reactions, including alkylation and cyclization, to form this compound. These reactions are carried out under controlled conditions to ensure the incorporation of deuterium atoms at specific positions in the molecule.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, and it often includes:

Use of Deuterated Reagents: High-purity deuterated reagents are used to ensure the incorporation of deuterium atoms.

Purification Steps: The synthesized this compound is purified using techniques such as chromatography to remove any impurities and achieve the desired level of deuteration.

化学反应分析

Types of Reactions

Desipramine-d3 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert this compound to its reduced forms.

Substitution: Substitution reactions can occur at the nitrogen atom or aromatic rings, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions include N-oxide derivatives, reduced forms of this compound, and various substituted derivatives.

科学研究应用

Pharmacokinetic Studies

Desipramine-d3 is extensively used as an internal standard in mass spectrometry for the quantification of desipramine and other tricyclic antidepressants in biological samples. Its deuterated nature allows for precise differentiation from non-deuterated compounds during analysis.

This compound has been instrumental in understanding the neurobiological mechanisms underlying antidepressant treatments. Research has shown that chronic administration of desipramine increases dopamine D3 receptor expression in the nucleus accumbens, a critical area for reward and motivation . This effect is believed to contribute to the drug's antidepressant efficacy.

Case Study: Dopamine D3 Receptor Expression

In a controlled study involving animal models, chronic treatment with desipramine resulted in significant increases in D3 receptor mRNA expression after 21 days. This finding suggests that desipramine may enhance responsiveness within the mesolimbic dopaminergic system, which is often implicated in mood regulation .

Clinical Applications

Desipramine is primarily indicated for the treatment of major depressive disorder but has several off-label uses that are supported by clinical evidence:

- Bulimia Nervosa : Demonstrated efficacy within two weeks of treatment.

- Neuropathic Pain : Exhibits antinociceptive properties through norepinephrine modulation.

- Overactive Bladder : Effective for both simple and complex cases.

- ADHD : Utilized as an alternative treatment option.

Table 2: Clinical Applications of Desipramine

| Condition | Evidence Level |

|---|---|

| Major Depressive Disorder | FDA-approved |

| Bulimia Nervosa | Moderate evidence |

| Neuropathic Pain | Moderate evidence |

| Overactive Bladder | Moderate evidence |

| ADHD | Low to moderate evidence |

A systematic review highlighted that desipramine's mechanism involves norepinephrine reuptake inhibition, which contributes to its therapeutic effects across these conditions .

Comparative Studies

Recent studies have compared the effects of desipramine to other antidepressants like fluoxetine and bupropion regarding their impact on neurotransmitter systems. For instance, both desipramine and fluoxetine were shown to decrease splenocyte proliferation, indicating potential immunomodulatory effects alongside their primary antidepressant actions .

作用机制

Desipramine-d3, like desipramine, acts primarily by inhibiting the reuptake of norepinephrine and, to a lesser extent, serotonin in the brain. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and alleviating symptoms of depression. The molecular targets include norepinephrine and serotonin transporters, which are blocked by this compound, preventing the reuptake of these neurotransmitters.

相似化合物的比较

Desipramine-d3 is compared with other deuterated and non-deuterated tricyclic antidepressants:

Desipramine: The non-deuterated form, used as a reference standard in analytical studies.

Imipramine: Another tricyclic antidepressant with a similar mechanism of action but different pharmacokinetic properties.

Nortriptyline: A secondary amine tricyclic antidepressant with similar therapeutic effects but different side effect profiles.

Uniqueness

This compound is unique due to its deuterium atoms, which provide distinct advantages in mass spectrometry, such as improved accuracy and precision in quantification. This makes it an invaluable tool in pharmacokinetic and drug metabolism studies.

List of Similar Compounds

- Desipramine

- Imipramine

- Nortriptyline

- Amitriptyline

- Clomipramine

生物活性

Desipramine-d3, a deuterated form of the tricyclic antidepressant desipramine, is primarily used in pharmacokinetic studies to trace metabolic pathways and quantify drug levels in biological samples. This article explores its biological activity, focusing on its pharmacological effects, metabolic pathways, and implications for research.

Overview of this compound

Desipramine is known for its role as a norepinephrine reuptake inhibitor, which enhances neurotransmission by increasing the availability of norepinephrine and serotonin in the synaptic cleft. The deuterium labeling in this compound allows for precise tracking in biological studies, particularly in understanding its metabolism and interactions within the body.

Pharmacological Mechanism

Desipramine exerts its antidepressant effects through several mechanisms:

- Norepinephrine Reuptake Inhibition : By blocking the reuptake of norepinephrine, desipramine increases its concentration in the synaptic cleft, which is crucial for mood regulation.

- Serotonin Modulation : Although primarily a norepinephrine reuptake inhibitor, desipramine also affects serotonin levels, contributing to its antidepressant properties.

Metabolism of this compound

The metabolism of desipramine involves several key pathways:

- Glucuronidation : this compound is metabolized to 2-Hydroxy this compound beta-D-Glucuronide through glucuronidation. This phase II metabolic reaction increases the solubility of desipramine, facilitating its excretion from the body .

- Phase I Metabolism : Initial metabolic processes include oxidation and demethylation, leading to various metabolites that can also exhibit biological activity.

Table 1: Metabolic Pathways of this compound

| Pathway | Enzyme Involved | Major Metabolite |

|---|---|---|

| Glucuronidation | UDP-glucuronosyltransferase | 2-Hydroxy this compound beta-D-Glucuronide |

| Oxidation | Cytochrome P450 | Desipramine N-oxide |

| Demethylation | Various P450 enzymes | 10-Hydroxydesipramine |

Biological Activity Studies

Research has demonstrated that desipramine and its metabolites influence various biological systems:

- Dopamine D3 Receptor Modulation : Chronic administration of desipramine has been shown to increase dopamine D3 receptor expression in key brain areas involved in reward and motivation . This modulation may contribute to its antidepressant effects by enhancing dopaminergic neurotransmission.

- Neuroprotective Effects : Studies indicate that desipramine may exert neuroprotective effects through the upregulation of brain-derived neurotrophic factor (BDNF), which is associated with improved neuronal survival and function .

Case Study: Effects on Dopamine Receptors

In a study examining the impact of various antidepressants on dopamine receptor expression, it was found that desipramine significantly increased D3 receptor mRNA levels after 21 days of treatment. This suggests a potential mechanism by which desipramine enhances dopaminergic signaling in depressive disorders .

Implications for Research

The unique properties of this compound make it a valuable tool for understanding drug metabolism and interactions:

- Pharmacokinetics : The isotopic labeling allows researchers to trace the compound's distribution and elimination in vivo, providing insights into dosing regimens and safety profiles.

- Drug Interactions : Investigating how this compound interacts with other medications can help elucidate potential drug-drug interactions that may affect therapeutic outcomes.

属性

IUPAC Name |

3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N-(trideuteriomethyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2/c1-19-13-6-14-20-17-9-4-2-7-15(17)11-12-16-8-3-5-10-18(16)20/h2-5,7-10,19H,6,11-14H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCYAFALTSJYZDH-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCN1C2=CC=CC=C2CCC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NCCCN1C2=CC=CC=C2CCC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80661890 | |

| Record name | 3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-(~2~H_3_)methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65100-49-4 | |

| Record name | 3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-(~2~H_3_)methylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 65100-49-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q1: What is Desipramine-d3 and why was it synthesized?

A1: this compound is a deuterated form of the tricyclic antidepressant Desipramine. It was specifically synthesized for use as an internal standard in mass spectrometry analyses of Desipramine and potentially other related tricyclic antidepressants like Imipramine. [, ] Internal standards are crucial for accurate quantification in mass spectrometry, as they help to correct for variations in instrument response and sample preparation losses.

Q2: How does the mass spectrum of this compound differ from Desipramine?

A2: While the abstract mentioning this compound does not directly compare the mass spectra, the replacement of three hydrogen atoms with three deuterium atoms in this compound will result in a mass increase of 3 atomic mass units (amu) compared to Desipramine. This difference in mass is detectable by mass spectrometry and allows for differentiation and individual quantification of Desipramine and this compound in a sample. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。